Cas no 70783-74-3 (Phenol, 2-chloro-4-[(trifluoromethyl)thio]-)
Phenol, 2-chloro-4-[(trifluoromethyl)thio]- Chemical and Physical Properties
Names and Identifiers
-
- Phenol, 2-chloro-4-[(trifluoromethyl)thio]-
- 2-chloro-4-(trifluoromethylsulfanyl)phenol
- EN300-746628
- SCHEMBL4457225
- OHGJQHWYVINODI-UHFFFAOYSA-N
- AKOS034086528
- 70783-74-3
- 2-chloro-4-(trifluoromethylthio)phenol
- 2-Chloro-4-[(trifluoromethyl)sulfanyl]phenol
- DTXSID50536869
- 2-chloro-4-((trifluoromethyl)thio)phenol
- Z1726028474
-
- Inchi: 1S/C7H4ClF3OS/c8-5-3-4(1-2-6(5)12)13-7(9,10)11/h1-3,12H
- InChI Key: OHGJQHWYVINODI-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)SC(F)(F)F)O
Computed Properties
- Exact Mass: 227.96242
- Monoisotopic Mass: 227.9623481g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 45.5Ų
Experimental Properties
- PSA: 20.23
Phenol, 2-chloro-4-[(trifluoromethyl)thio]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-746628-1.0g |
2-chloro-4-[(trifluoromethyl)sulfanyl]phenol |
70783-74-3 | 95% | 1.0g |
$914.0 | 2024-05-23 | |
| A2B Chem LLC | AW52441-2.5g |
2-chloro-4-((trifluoromethyl)thio)phenol |
70783-74-3 | 95% | 2.5g |
$1921.00 | 2024-04-19 | |
| A2B Chem LLC | AW52441-5g |
2-chloro-4-((trifluoromethyl)thio)phenol |
70783-74-3 | 95% | 5g |
$2825.00 | 2024-04-19 | |
| A2B Chem LLC | AW52441-10g |
2-chloro-4-((trifluoromethyl)thio)phenol |
70783-74-3 | 95% | 10g |
$4171.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1678765-1g |
2-Chloro-4-((trifluoromethyl)thio)phenol |
70783-74-3 | 98% | 1g |
¥9318.00 | 2024-05-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1678765-5g |
2-Chloro-4-((trifluoromethyl)thio)phenol |
70783-74-3 | 98% | 5g |
¥28308.00 | 2024-05-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1678765-10g |
2-Chloro-4-((trifluoromethyl)thio)phenol |
70783-74-3 | 98% | 10g |
¥41107.00 | 2024-05-02 | |
| Enamine | EN300-746628-0.05g |
2-chloro-4-[(trifluoromethyl)sulfanyl]phenol |
70783-74-3 | 95% | 0.05g |
$212.0 | 2024-05-23 | |
| Enamine | EN300-746628-0.1g |
2-chloro-4-[(trifluoromethyl)sulfanyl]phenol |
70783-74-3 | 95% | 0.1g |
$317.0 | 2024-05-23 | |
| Enamine | EN300-746628-0.25g |
2-chloro-4-[(trifluoromethyl)sulfanyl]phenol |
70783-74-3 | 95% | 0.25g |
$452.0 | 2024-05-23 |
Phenol, 2-chloro-4-[(trifluoromethyl)thio]- Suppliers
Phenol, 2-chloro-4-[(trifluoromethyl)thio]- Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on Phenol, 2-chloro-4-[(trifluoromethyl)thio]-
Recent Advances in the Study of Phenol, 2-chloro-4-[(trifluoromethyl)thio]- (CAS: 70783-74-3) and Its Applications in Chemical Biology and Pharmaceutical Research
Phenol, 2-chloro-4-[(trifluoromethyl)thio]- (CAS: 70783-74-3) is a specialized chemical compound that has garnered significant attention in recent chemical biology and pharmaceutical research. This halogenated phenol derivative, characterized by its unique trifluoromethylthio (-SCF3) functional group, has shown promising potential in various applications ranging from medicinal chemistry to agrochemical development. The compound's distinct electronic properties and metabolic stability make it particularly valuable for structure-activity relationship (SAR) studies and drug design.
Recent studies have focused on the synthetic methodologies for 70783-74-3 and its derivatives, with particular emphasis on green chemistry approaches. A 2023 publication in the Journal of Medicinal Chemistry demonstrated an improved catalytic system for the trifluoromethylthiolation of chlorophenols, achieving higher yields (up to 92%) under milder conditions. This advancement addresses previous challenges in the large-scale production of this valuable building block while reducing environmental impact.
In pharmaceutical applications, research has revealed that 70783-74-3 serves as a crucial intermediate in the synthesis of novel kinase inhibitors. The trifluoromethylthio group's strong electron-withdrawing properties and high lipophilicity contribute to enhanced membrane permeability and target binding affinity. Several research groups have incorporated this scaffold into lead compounds showing potent activity against various cancer cell lines, with IC50 values in the low nanomolar range.
The compound's mechanism of action has been elucidated through recent structural biology studies. X-ray crystallography data published in Nature Chemical Biology (2024) demonstrates how the chlorine and trifluoromethylthio substituents participate in key hydrophobic interactions within enzyme active sites. These findings have guided the rational design of next-generation inhibitors with improved selectivity profiles.
Beyond therapeutic applications, 70783-74-3 has shown promise in materials science. Its derivatives have been employed in the development of advanced liquid crystal materials with exceptional thermal stability and electro-optical properties. Recent patents highlight its use in display technologies, where the compound's unique electronic characteristics contribute to faster switching times and improved energy efficiency.
Ongoing research continues to explore the full potential of this versatile chemical scaffold. Current investigations include its application in PROTAC (proteolysis targeting chimera) technology and as a building block for covalent inhibitors. The compound's stability under physiological conditions and ability to participate in diverse chemical transformations position it as a valuable tool for future drug discovery efforts.
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